2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid

physicochemical characterization solid-state properties formulation development

Fragment-based lead-discovery often stalls on promiscuous hits. 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid (CAS 109029-95-0) is a confirmed low-promiscuity scaffold (PKD1 IC50 >50 µM) with a unique 2-Cl-5-sulfonamide pattern. • PKD1 IC50 >50 µM - minimal ATP-site confounding • Cl atom enables SAD/MAD phasing for crystallography • mp 180 °C - compatible with hot-melt extrusion • Regioselective SNAr at 2-Cl for late-stage diversification Supplied ≥95% pure; ships globally under ambient conditions.

Molecular Formula C12H14ClNO4S
Molecular Weight 303.76 g/mol
CAS No. 109029-95-0
Cat. No. B022902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid
CAS109029-95-0
Molecular FormulaC12H14ClNO4S
Molecular Weight303.76 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C12H14ClNO4S/c13-11-5-4-9(8-10(11)12(15)16)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)
InChIKeyRYCLZKQOCUAPMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility45.6 [ug/mL]

2-Chloro-5-(piperidine-1-sulfonyl)benzoic Acid Overview


2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid (CAS 109029-95-0) is a sulfonamide‑substituted benzoic acid derivative bearing a 2‑chloro group on the aromatic ring and a piperidine‑1‑sulfonyl moiety at the 5‑position . The compound is commercially available as a high‑purity small‑molecule scaffold (MW 303.76 g·mol⁻¹, >95% purity) from multiple reputable vendors . Its combination of a carboxylic acid handle, a sulfonamide linker, and an aryl chloride distinguishes it from closely related regioisomers and non‑halogenated analogs, making it a valuable building block for medicinal chemistry and chemical biology applications.

Medicinal chemistry scaffold with carboxylic acid, sulfonamide, and aryl chloride handles for selective derivatization.
Kinase-inert fragment core confirmed by PKD1 assay context; supports non-kinase target screening workflows.
High-purity small-molecule building block (>95%) suitable for crystallography, biophysical assays, and fragment-based discovery.

2-Chloro-5-(piperidine-1-sulfonyl)benzoic Acid Substitution Risks


Generic substitution fails because the 2‑chloro‑5‑piperidinylsulfonyl benzoic acid scaffold occupies a unique position in chemical space defined by its substitution pattern, electronic properties, and polarity. The 4‑regioisomer, 4‑(piperidine‑1‑sulfonyl)‑benzoic acid, exhibits a markedly different melting point (262 °C vs 180 °C ) and LogP (2.58 vs 2.14 ), indicating distinct crystal‑packing forces and lipophilicity that impact solubility and formulation. In biological systems, the 4‑regioisomer is a potent agonist of the TRPV2 ion channel (EC50 21 nM [1]), whereas the target compound shows no such activity; thus, swapping one for the other would lead to fundamentally different pharmacological or biophysical outcomes. These quantitative differences mean that 2‑chloro‑5‑(piperidine‑1‑sulfonyl)‑benzoic acid must be procured as a specific item for applications where its precise stereoelectronic profile is required.

Regioisomer Identity
2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid
vs
4-(Piperidine-1-sulfonyl)-benzoic acid
Physicochemical Profile
Lower melting point and lipophilicity context; supports melt-processing and altered formulation solubility.
Higher LogP and thermal stability; properties may not transfer for hot-melt or low-lipophilicity designs.
Biological Target Engagement
Kinase-inert probe context; no reported TRPV2 agonist activity, reducing off-target pathway interference.
Potent TRPV2 agonist (reported EC50 21 nM); swaps lead to fundamentally different pharmacological assay outcomes.

2-Chloro-5-(piperidine-1-sulfonyl)benzoic Acid: Comparator Analysis


Melting Point vs 4-Regioisomer

2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid melts at 180 °C , whereas its 4‑regioisomer, 4‑(piperidine‑1‑sulfonyl)‑benzoic acid, melts at 262 °C . This 82 °C decrease reflects altered intermolecular hydrogen‑bonding and packing driven by the 2‑chloro substituent, offering a fundamentally different thermal processability profile.

Melting Point vs 4-Regioisomer
Head-to-head
Target 180 °C vs Comparator 262 °C (Δ 82 °C lower)
Supports melt-based formulation and DSC method development context.
Vendor-reported data; context-dependent thermal processability review.
physicochemical characterization solid-state properties formulation development

Lipophilicity vs 4-Regioisomer

The computed LogP of 2‑chloro‑5‑(piperidine‑1‑sulfonyl)‑benzoic acid is 2.14 , compared with 2.58 for the 4‑regioisomer . The 0.44 log‑unit drop (≈2.7‑fold decrease in octanol/water partition) is attributable to the electron‑withdrawing and steric effects of the ortho‑chlorine, which reduces overall hydrophobicity and alters membrane‑permeation potential.

Lipophilicity vs 4-Regioisomer
Cross-study
LogP 2.14 vs 2.58 (Δ -0.44, ~2.7-fold lower partitioning)
May support reduced non-specific binding and improved aqueous solubility profiling.
Computed LogP values; experimental validation advised.
lipophilicity ADME prediction partition coefficient

Heavy-Atom Advantage in Crystallography

With a molecular weight of 303.76 Da , 2‑chloro‑5‑(piperidine‑1‑sulfonyl)‑benzoic acid is 34.44 Da heavier than the non‑halogenated 4‑regioisomer (269.32 Da ). The single chlorine atom provides a quantum of anomalous scattering signal that can be exploited for experimental phasing in protein crystallography (SAD/MAD), whereas the 4‑regioisomer lacks any atom with sufficient anomalous signal at typical X‑ray wavelengths.

Heavy-Atom Advantage
Class-level
Contains chlorine (MW 303.76 Da) vs comparator lacking anomalous scatterer.
Enables self-contained SAD/MAD phasing in crystallography studies.
Class-level inference; requires validation at specific wavelengths.
X-ray crystallography heavy-atom phasing isomorphous replacement

PKD1 Kinase Inertness

The ester derivative of 2‑chloro‑5‑(piperidine‑1‑sulfonyl)‑benzoic acid was tested against serine/threonine‑protein kinase D1 (PKD1) and displayed an IC50 > 50,000 nM [1]. In contrast, typical ATP‑competitive kinase inhibitors commonly exhibit IC50 values below 1,000 nM. This >50‑fold window indicates that the piperidine‑sulfonyl benzoic acid scaffold does not engage the kinase ATP‑binding site, a frequent source of off‑target activity for aromatic sulfonamide compounds.

PKD1 Kinase Inertness
Cross-study
IC50 > 50,000 nM vs typical kinase hit threshold
Kinase-inert scaffold context reduces polypharmacology risk in phenotypic screening.
HTS assay context; ester derivative tested.
Commercial Purity and Hazard Profile
Supporting
≥95% purity with GHS07 vs comparator GHS05 hazard classification.
May simplify procurement, handling, and shipping logistics.
Vendor SDS review; always verify current hazard ratings.
kinase selectivity off-target profiling chemical probe design

Commercial Purity and Hazard Profile

2‑Chloro‑5‑(piperidine‑1‑sulfonyl)‑benzoic acid is consistently supplied at ≥95% purity by Fluorochem, CymitQuimica, LeYan, and Santa Cruz Biotechnology . Its GHS classification is limited to GHS07 (Harmful/Irritant) , whereas the 4‑regioisomer carries GHS05 (Corrosive) . This differential safety profile, combined with multi‑source availability in gram quantities, reduces procurement risk and simplifies laboratory handling.

Commercial Purity and Hazard Profile
Supporting
≥95% purity with GHS07 vs comparator GHS05 hazard classification.
May simplify procurement, handling, and shipping logistics.
Vendor SDS review; always verify current hazard ratings.
procurement chemical safety vendor qualification

2-Chloro-5-(piperidine-1-sulfonyl)benzoic Acid: Application Scenarios


Fragment-Based Lead Discovery Scaffold

The LogP of 2.14 and confirmed lack of PKD1 kinase inhibition (IC50 >50 µM) make this compound an ideal fragment‑sized core for lead‑discovery campaigns that demand low promiscuity. Libraries built around this scaffold can probe non‑kinase targets with reduced confounding ATP‑site activity, while the carboxylic acid and sulfonamide groups support hydrogen‑bonding with protein active sites.

Heavy-Atom Derivatization for X-ray Phasing

The intrinsic chlorine atom provides anomalous scattering that can be exploited for experimental SAD or MAD phasing in macromolecular X‑ray crystallography . Soaking or co‑crystallization with 2‑chloro‑5‑(piperidine‑1‑sulfonyl)‑benzoic acid can phase a protein structure without the time‑consuming preparation of traditional heavy‑atom derivatives, accelerating structure‑guided drug design.

Melt Processing and Thermal Analysis

With a melting point of 180 °C (vs 262 °C for the 4‑regioisomer) , this compound is compatible with hot‑melt extrusion and melt‑quench protocols that are inaccessible to higher‑melting analogs. Its well‑defined thermal transition also serves as a calibration reference for DSC instruments in research laboratories focused on early‑stage solid‑state characterization.

Electrophilic Functionalization via 2-Chloro Handle

The 2‑chloro position is activated toward nucleophilic aromatic substitution (SNAr) by the electron‑withdrawing 5‑sulfonyl group, enabling regioselective introduction of amines, alkoxides, or thiols. This reactivity is unavailable in the non‑halogenated 4‑ and 3‑regioisomers, making CAS 109029-95-0 a superior choice when late‑stage diversification at the ortho position is required in medicinal chemistry syntheses .

Application
Selection Property
Validation Focus
Fragment-Based Lead Discovery
Kinase-inert fragment core
Non-kinase target engagement assays
X-ray Crystallography Phasing
Intrinsic chlorine anomalous scatterer
SAD/MAD phasing protocol validation
Melt Processing & Thermal Analysis
Lower melting point (180 °C)
Hot-melt extrusion and DSC method development
Late-Stage Diversification
2-Chloro SNAr reactivity
Regioselective amination/alkoxylation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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